molecular formula C12H11NO3S B14690517 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal CAS No. 33712-57-1

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal

Cat. No.: B14690517
CAS No.: 33712-57-1
M. Wt: 249.29 g/mol
InChI Key: RCTLAVLOERZYOR-UHFFFAOYSA-N
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Description

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex phthalimide derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal can be compared with other phthalimide derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

CAS No.

33712-57-1

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)sulfanyl-2-methylpropanal

InChI

InChI=1S/C12H11NO3S/c1-12(2,7-14)17-13-10(15)8-5-3-4-6-9(8)11(13)16/h3-7H,1-2H3

InChI Key

RCTLAVLOERZYOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)SN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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